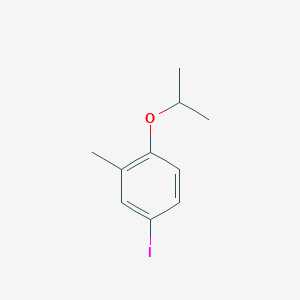

4-Iodo-1-isopropoxy-2-methylbenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-iodo-2-methyl-1-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IO/c1-7(2)12-10-5-4-9(11)6-8(10)3/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWQBKNMRXTZRAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)I)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901269474 | |

| Record name | 4-Iodo-2-methyl-1-(1-methylethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901269474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877603-52-6 | |

| Record name | 4-Iodo-2-methyl-1-(1-methylethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=877603-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-2-methyl-1-(1-methylethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901269474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 4 Iodo 1 Isopropoxy 2 Methylbenzene

Retrosynthetic Analysis and Strategic Disconnections for 4-Iodo-1-isopropoxy-2-methylbenzene

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. researchgate.netfiveable.meyoutube.com For this compound, the key disconnections involve the carbon-iodine, carbon-oxygen (isopropoxy), and carbon-carbon (methyl) bonds.

Strategies for the Introduction and Manipulation of the Isopropoxy Moiety

The isopropoxy group is an ether linkage on the aromatic ring. A common and effective method for its formation is the Williamson ether synthesis. This reaction involves the reaction of a phenoxide with an isopropyl halide, such as 2-iodopropane. chemicalbook.com The phenoxide is typically generated in situ by treating the corresponding phenol (B47542) with a suitable base.

Alternatively, the alkylation of a phenol with isopropanol (B130326) can be achieved under acidic conditions, often employing solid acid catalysts like zeolites. researchgate.net This method is particularly relevant in industrial settings.

Regioselective Iodination Techniques for Aromatic Systems

The introduction of an iodine atom onto an aromatic ring is typically achieved through electrophilic aromatic substitution (EAS). masterorganicchemistry.com However, iodine itself is a weak electrophile, and the reaction often requires an activating agent or catalyst. ntu.edu.sgorgoreview.comcurlyarrows.com Common methods include:

Iodination with an Oxidizing Agent: Reagents like nitric acid, hydrogen peroxide, or copper salts can be used to oxidize molecular iodine (I₂) to a more potent electrophilic species, the iodonium (B1229267) ion (I⁺). ntu.edu.sgorgoreview.comjove.com

Iodination with N-Iodosuccinimide (NIS): NIS is a mild and effective iodinating agent, often used with an acid catalyst like trifluoroacetic acid or a Lewis acid like iron(III) triflimide. organic-chemistry.org

Iodination using Selectfluor-activated Iodine: Elemental iodine activated by Selectfluor (F-TEDA-BF₄) has been shown to be effective for the iodination of sterically hindered and electron-rich benzene (B151609) derivatives. organic-chemistry.org

Silver Salt-Mediated Iodination: Silver salts, such as silver mesylate, can be used in conjunction with molecular iodine to generate a highly reactive iodinating species, potentially a sulfonyl hypoiodite. nih.govacs.org

The regioselectivity of the iodination is governed by the directing effects of the substituents already present on the benzene ring. Both the isopropoxy and methyl groups are ortho-, para-directing and activating. Therefore, the position of iodination will be influenced by the steric hindrance and the relative activating strength of these groups.

Methylation Approaches in Substituted Benzene Synthesis

The methyl group can be introduced onto the benzene ring through several methods:

Friedel-Crafts Alkylation: This classic method involves the reaction of an alkyl halide (e.g., methyl chloride) with the aromatic ring in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). fiveable.memsu.edu A significant drawback of this method is the potential for polyalkylation and carbocation rearrangements. msu.edu

Reductive Methylation: A methyl group can be introduced by first performing a Friedel-Crafts acylation followed by reduction of the resulting ketone. This two-step process avoids the issues of polyalkylation and rearrangements associated with direct alkylation.

Transition-Metal-Catalyzed Cross-Coupling: Palladium-catalyzed cross-coupling reactions of an aryl halide or triflate with a methylating agent, such as methyl boronic acid (in a Suzuki coupling) or methyl stannane (B1208499) (in a Stille coupling), are modern and highly versatile methods for methylation. rsc.orggoogle.com

Established and Emerging Synthetic Routes to this compound

The synthesis of this compound can be approached through various established and emerging synthetic strategies. The choice of route often depends on the availability of starting materials, desired yield, and scalability.

Transition-Metal-Catalyzed Cross-Coupling Strategies for Aryl Iodide Formation and Precursors

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and offer a powerful means to form carbon-iodine bonds and to utilize aryl iodides as precursors for more complex molecules. rsc.org

Various transition metals, including palladium, nickel, and copper, are effective catalysts for these transformations. rsc.org For instance, palladium-catalyzed reactions like the Suzuki, Stille, and Sonogashira couplings are widely used to form new carbon-carbon bonds using aryl iodides as substrates. rsc.org Ligand-free conditions for these reactions are also being developed to enhance practicality and reduce costs. rsc.org

The synthesis of the target molecule could potentially involve a cross-coupling reaction as a key step, for example, by coupling a suitably substituted aryl boronic acid with an iodinating agent in the presence of a palladium catalyst.

Electrophilic Aromatic Iodination Pathways and Directing Group Effects

A more direct approach to this compound involves the electrophilic iodination of a pre-functionalized benzene ring. The starting material would likely be 1-isopropoxy-2-methylbenzene (B1595118). Both the isopropoxy and methyl groups are activating and ortho-, para-directing. The isopropoxy group is generally a stronger activating group than the methyl group.

The directing effects of these substituents would favor iodination at the positions ortho and para to the isopropoxy group. Since the 2-position is already occupied by the methyl group, the primary sites for iodination would be the 4- and 6-positions. The steric hindrance from the adjacent isopropyl and methyl groups might influence the regioselectivity, potentially favoring the less hindered 4-position.

The choice of iodinating agent and reaction conditions can significantly impact the outcome. For instance, using a bulky iodinating reagent might further enhance the preference for the less sterically encumbered para-position. organic-chemistry.org

Below is a table summarizing some common iodination reagents and their characteristics:

| Reagent/System | Description | Advantages | Disadvantages |

| I₂ / Oxidizing Agent (e.g., HNO₃, H₂O₂) | Oxidizes I₂ to the more electrophilic I⁺. ntu.edu.sgorgoreview.comjove.com | Readily available and inexpensive reagents. | Can lead to side reactions and may not be suitable for sensitive substrates. |

| N-Iodosuccinimide (NIS) / Acid Catalyst | A mild and selective iodinating agent. organic-chemistry.org | Good yields, mild conditions, and often high regioselectivity. | The succinimide (B58015) byproduct needs to be removed. |

| I₂ / Selectfluor™ | Activates elemental iodine for iodination of sterically hindered arenes. organic-chemistry.org | High regioselectivity and efficiency under mild conditions. | Requires a stoichiometric amount of the expensive Selectfluor reagent. |

| I₂ / Silver Salts (e.g., AgOTf, Ag₂SO₄) | Generates a highly reactive electrophilic iodine species. nih.govacs.org | Effective for a broad range of substrates, including complex molecules. | Silver salts can be costly. |

Halogen Exchange Reactions for Aryl Iodide Synthesis (e.g., Finkelstein Reaction)

The aromatic Finkelstein reaction is a powerful method for converting aryl bromides or chlorides into the more reactive aryl iodides. numberanalytics.comacs.org This approach would utilize 4-bromo- or 4-chloro-1-isopropoxy-2-methylbenzene as the starting material. The classic Finkelstein reaction, an SN2 process, is not directly applicable to aryl halides due to the strength of the carbon-halogen bond at an sp²-hybridized carbon. acs.org However, transition-metal catalysis can effectively facilitate this transformation.

Catalysts based on copper(I) or nickel(II) are commonly employed. numberanalytics.comacs.org A typical procedure involves heating the aryl bromide with an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), in the presence of a copper(I) catalyst, often CuI, and a stabilizing ligand. numberanalytics.com Diamine ligands have proven particularly effective in these reactions. numberanalytics.com The reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) or dioxane. numberanalytics.comacs.org The choice of solvent is critical, as it must solubilize the reactants while facilitating the desired equilibrium shift. The insolubility of the resulting sodium chloride or bromide in solvents like acetone (B3395972) can drive the reaction to completion. acs.org

Table 1: Typical Catalytic Systems for Aromatic Finkelstein Reactions

| Catalyst System | Ligand (Example) | Solvent (Example) | Temperature Range (°C) | Reference |

| Copper(I) Iodide (CuI) | N,N'-Dimethylethylenediamine | Dioxane | 110-160 | numberanalytics.com |

| Nickel(II) Bromide (NiBr₂) | Tri-n-butylphosphine | - | - | acs.org |

For the synthesis of this compound, starting from its bromo-analogue, a copper-catalyzed Finkelstein reaction would be a viable and efficient route.

Synthesis via Organometallic Intermediates

The use of organometallic intermediates provides a versatile pathway to this compound, typically starting from 1-isopropoxy-2-methylbenzene. This method involves the formation of a carbon-metal bond, followed by quenching with an electrophilic iodine source.

One common approach is ortho-lithiation. The isopropoxy group can direct the deprotonation of an adjacent aromatic proton using a strong organolithium base like n-butyllithium (n-BuLi) or sec-butyllithium. However, in 1-isopropoxy-2-methylbenzene, the most acidic proton is likely the one on the methyl group. A more effective strategy would be halogen-metal exchange starting from 4-bromo-1-isopropoxy-2-methylbenzene (B1524246). This aryl bromide can be treated with an organolithium reagent at low temperatures (e.g., -78 °C) to generate the corresponding aryllithium species. This intermediate is then reacted with an iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to yield the target 4-iodo compound.

Alternatively, a Grignard reagent can be prepared. Reacting 4-bromo-1-isopropoxy-2-methylbenzene with magnesium metal in an ether solvent like tetrahydrofuran (B95107) (THF) would form the corresponding phenylmagnesium bromide. Subsequent reaction of this Grignard reagent with iodine furnishes this compound. These reactions are highly effective but require strictly anhydrous conditions due to the high reactivity of the organometallic intermediates.

Exploration of Metal-Free and Radical-Mediated Iodination Methods

Recent advancements in organic synthesis have focused on developing metal-free and radical-mediated reactions to reduce cost and environmental impact. For the iodination of 1-isopropoxy-2-methylbenzene, several such methods are applicable.

One prominent metal-free approach is electrophilic aromatic substitution using an iodine source activated by an oxidizing agent. A common system is the use of molecular iodine (I₂) in the presence of hydrogen peroxide (H₂O₂). libretexts.org This combination generates a more potent electrophilic iodine species, "I⁺", in situ, which can then attack the electron-rich aromatic ring. libretexts.org Given the ortho, para-directing nature of the isopropoxy and methyl groups, the reaction is expected to be highly regioselective for the 4-position.

Another powerful metal-free method involves the use of N-Iodosuccinimide (NIS) as the iodine source, often activated by a catalytic amount of a Brønsted or Lewis acid. google.com Trifluoroacetic acid is a commonly used catalyst for this purpose, enabling iodination of activated aromatic compounds under mild conditions. google.com

Radical iodination offers an alternative mechanistic pathway. numberanalytics.com While direct radical iodination of arenes is less common, methods involving the generation of aryl radicals from precursors like arylhydrazines have been developed. For example, treating an arylhydrazine with iodine can generate an arenediazonium salt, which then forms an aryl radical that combines with an iodine radical. numberanalytics.com This method avoids the use of metal catalysts and can be performed under relatively mild conditions. numberanalytics.com

Table 2: Comparison of Metal-Free Iodination Methods

| Method | Iodine Source | Activator/Initiator | Key Features | Reference |

| Oxidative Iodination | I₂ | H₂O₂ | Generates electrophilic "I⁺" in situ. | libretexts.org |

| Electrophilic Iodination | N-Iodosuccinimide (NIS) | Trifluoroacetic Acid (cat.) | Mild conditions, high yields for activated arenes. | google.com |

| Radical-Mediated | I₂ | From Arylhydrazine | Metal-free, proceeds via radical intermediates. | numberanalytics.com |

Optimization of Reaction Conditions and Process Efficiency

Yield Enhancement and Selectivity Control

Optimizing the synthesis of this compound focuses on maximizing the yield of the desired product while ensuring high regioselectivity. In electrophilic iodination reactions, the choice of solvent and iodinating agent is paramount. The isopropoxy group is a strong activating and ortho, para-directing group, while the methyl group is a weaker activator. This electronic preference strongly favors substitution at the para-position relative to the isopropoxy group (C4).

To enhance selectivity, steric hindrance can be exploited. The use of a bulky iodinating agent can further disfavor substitution at the more sterically hindered ortho-positions (C3 and C6), thereby increasing the proportion of the desired 4-iodo isomer. Reaction temperature also plays a crucial role; lower temperatures generally improve selectivity by favoring the thermodynamically more stable para-product over kinetically formed ortho-isomers.

In halogen exchange reactions, the choice of catalyst and ligand is critical. The ligand can influence the solubility and reactivity of the copper catalyst, impacting reaction rates and yields. The molar ratio of the iodide source to the aryl halide is also important; using a large excess of the iodide salt can help drive the equilibrium towards the product side. acs.org

Minimization of Byproduct Formation

The primary byproduct in the direct iodination of 1-isopropoxy-2-methylbenzene would be the isomeric 6-iodo-1-isopropoxy-2-methylbenzene. The formation of di-iodinated products is also possible, particularly if an excess of the iodinating agent is used or if the reaction conditions are too harsh.

To minimize the formation of the 6-iodo isomer, reaction conditions should be carefully controlled. As mentioned, lower temperatures and sterically demanding iodinating reagents can improve para-selectivity. The slow, portion-wise addition of the iodinating agent can help to maintain a low concentration of the electrophile, which can suppress over-iodination to di-iodo species.

In organometallic routes, potential byproducts can arise from side reactions such as Wurtz coupling or protonation of the intermediate by trace amounts of water. Therefore, strict adherence to anhydrous conditions and careful temperature control are essential to minimize these side reactions. In the case of the Finkelstein reaction, incomplete conversion of the starting aryl bromide or chloride would be the main impurity.

Purification and Isolation Methodologies for this compound and Synthetic Intermediates

The purification of the final product, this compound, as well as its precursors and intermediates, is critical to obtain a compound of high purity. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.

Column Chromatography: This is one of the most versatile and widely used methods for purifying organic compounds. For this compound, which is expected to be a non-polar compound, silica (B1680970) gel would be a suitable stationary phase. A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297) in a low polarity ratio, would likely be effective in separating the desired product from more polar impurities and any unreacted starting materials. The separation of the 4-iodo and 6-iodo isomers, if present, might be challenging due to their similar polarities but is often achievable with careful selection of the eluent system and a long chromatography column.

Recrystallization: If the synthesized this compound is a solid at room temperature, recrystallization can be a highly effective purification technique, particularly for removing small amounts of impurities. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. A suitable solvent system might involve alcohols (methanol, ethanol) or hydrocarbon solvents (heptane, hexane).

Distillation: If the product and its major impurities have significantly different boiling points, distillation under reduced pressure (vacuum distillation) can be an effective method of purification. This is particularly useful for liquid products and for removing non-volatile impurities.

After synthesis, a typical work-up procedure would involve quenching the reaction, followed by extraction into an organic solvent. The organic layer would then be washed with aqueous solutions, such as sodium thiosulfate (B1220275) to remove excess iodine, and brine to remove water-soluble impurities, before being dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate. The solvent is then removed in vacuo to yield the crude product, which is then subjected to one of the purification methods described above.

Advanced Spectroscopic and Structural Elucidation Methodologies for 4 Iodo 1 Isopropoxy 2 Methylbenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 4-Iodo-1-isopropoxy-2-methylbenzene. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete picture of the molecule's connectivity and spatial arrangement can be assembled.

Predicted ¹H and ¹³C NMR Data

The predicted chemical shifts for the protons and carbons of this compound in a standard solvent like CDCl₃ are fundamental to its structural analysis.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Name | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H3 | Aromatic | 7.51 | - |

| H5 | Aromatic | 7.45 | - |

| H6 | Aromatic | 6.65 | - |

| CH (isopropoxy) | Aliphatic | 4.45 (septet) | 71.5 |

| CH₃ (isopropoxy) | Aliphatic | 1.35 (doublet) | 22.1 |

| CH₃ (ring) | Aliphatic | 2.18 (singlet) | 16.5 |

| C1 | Aromatic | - | 155.0 |

| C2 | Aromatic | - | 130.0 |

| C3 | Aromatic | - | 139.0 |

| C4 | Aromatic | - | 85.0 |

| C5 | Aromatic | - | 138.5 |

| C6 | Aromatic | - | 112.0 |

While 1D NMR provides initial data, 2D NMR techniques are essential for assembling the molecular puzzle by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, the key expected COSY correlations would be:

A cross-peak between the aromatic protons H5 and H6, confirming their ortho relationship.

A strong cross-peak between the isopropyl methine proton (CH at ~4.45 ppm) and the isopropyl methyl protons (CH₃ at ~1.35 ppm), confirming the isopropoxy group's structure.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly attached to carbons (¹JCH). youtube.comnmrdb.org It is invaluable for assigning the carbon signals for all proton-bearing atoms. The expected HSQC correlations are detailed in the table above. For instance, the aromatic proton signal at ~7.45 ppm would show a cross-peak to the aromatic carbon signal at ~138.5 ppm, assigning this resonance to C5.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons (²JCH, ³JCH), which is critical for identifying quaternary carbons and piecing together the molecular framework. youtube.comnmrdb.org Key HMBC correlations for confirming the substitution pattern would include:

The methyl protons on the ring (~2.18 ppm) would show correlations to C1, C2, and C3.

The aromatic proton H3 (~7.51 ppm) would show correlations to C1, C2, and C5.

The isopropoxy methine proton (~4.45 ppm) would show a crucial correlation to the aromatic carbon C1 (~155.0 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformational preferences. mdpi.com For this molecule, NOESY could reveal:

Correlations between the protons of the ortho-methyl group and the protons of the isopropoxy group, providing insight into the preferred rotational conformation around the C1-O bond.

The isopropoxy group is not static and can rotate around the C(aryl)-O bond. The orientation of the isopropyl group relative to the plane of the benzene (B151609) ring can be influenced by steric hindrance from the adjacent methyl group.

Variable-temperature (VT) NMR studies could provide information on the rotational dynamics. At low temperatures, the rotation around the C-O bond might become slow enough on the NMR timescale to result in the observation of distinct signals for the two isopropyl methyl groups, which are equivalent at room temperature due to fast rotation. The temperature at which these signals broaden and coalesce can be used to calculate the energy barrier to rotation.

The chemical shifts of the aromatic protons and carbons are significantly influenced by the electronic properties of the substituents (iodo, isopropoxy, and methyl groups). jove.comjove.com

Isopropoxy Group: This is a strong electron-donating group through resonance (+R effect) and moderately electron-withdrawing through induction (-I effect). The net effect is strong activation and ortho-, para-directing. This is reflected in the predicted upfield shift of the ortho-proton H6 (~6.65 ppm) compared to benzene (7.27 ppm).

Methyl Group: This is a weak electron-donating group through induction and hyperconjugation, leading to slight shielding of the aromatic ring. nih.gov

The coupling constants between the aromatic protons are also diagnostic. An ortho coupling (³JHH) between H5 and H6 is expected to be in the range of 7-9 Hz. A smaller meta coupling (⁴JHH) between H3 and H5 would be around 2-3 Hz.

Mass Spectrometry Investigations of Fragmentation Pathways and Isotopic Signatures

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and offers structural insights through the analysis of its fragmentation patterns.

HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its elemental formula. For this compound (C₁₀H₁₃IO), the exact mass of the molecular ion [M]⁺• would be calculated and compared to the experimentally determined value to confirm the composition.

Interactive Table 2: Predicted HRMS Data for this compound

| Ion Formula | Calculated Exact Mass |

| [C₁₀H₁₃IO]⁺• | 276.0011 |

Iodine is monoisotopic (¹²⁷I), so the characteristic isotopic pattern for bromine (M, M+2) or chlorine (M, M+2) will not be observed. The M+1 peak will be primarily due to the natural abundance of ¹³C.

In a tandem mass spectrometry (MS/MS) experiment, the molecular ion is selected and then fragmented by collision-induced dissociation. orgchemboulder.com The resulting fragment ions provide direct information about the molecule's substructures. The fragmentation of aromatic ethers and alkyl halides follows predictable pathways. youtube.comdocbrown.info

Interactive Table 3: Predicted Key MS/MS Fragments for this compound

| m/z (Fragment) | Proposed Structure/Loss | Fragmentation Pathway |

| 233 | [M - C₃H₇]⁺ | Loss of the isopropyl radical from the ether linkage. |

| 219 | [M - C₃H₅O]⁺ | Loss of the isopropoxy radical. |

| 149 | [M - I]⁺ | Cleavage of the C-I bond, forming a stable benzylic-type cation. |

| 107 | [C₇H₇O]⁺ | Loss of iodine followed by loss of propene. |

| 43 | [C₃H₇]⁺ | Isopropyl cation, a very stable secondary carbocation. |

The most likely fragmentation pathways include:

Alpha-cleavage: Loss of a methyl radical from the molecular ion to form an oxonium ion is a common pathway for ethers. However, the loss of the entire isopropyl group is often more favorable.

Loss of Alkene: A characteristic fragmentation for ethers is the loss of an alkene (propene in this case) via a McLafferty-type rearrangement, which would lead to a phenol-like radical cation.

Cleavage of the C-I bond: This is a relatively weak bond, and its cleavage would result in an ion at m/z 149. docbrown.infodocbrown.info

Formation of the Isopropyl Cation: The formation of the stable secondary isopropyl carbocation (m/z 43) is expected to be a prominent peak in the spectrum. youtube.com

By analyzing these fragments, the connectivity of the isopropoxy group, the methyl group, and the iodine atom on the benzene ring can be confidently confirmed.

Infrared and Raman Spectroscopic Fingerprinting for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of a molecule, allowing for the identification of functional groups and the elucidation of molecular structure. nih.gov

The IR and Raman spectra of this compound would be characterized by a combination of vibrations arising from the aromatic ring and its substituents. The substitution pattern on the benzene ring (1,2,4-trisubstituted) influences the positions and intensities of the aromatic C-H and C-C stretching and bending vibrations. tandfonline.com

Aromatic Ring Vibrations: The spectrum will show characteristic C-H stretching vibrations above 3000 cm-1 and C=C stretching vibrations in the 1600-1450 cm-1 region. The pattern of overtone and combination bands in the 2000-1650 cm-1 region can often be used to confirm the substitution pattern of the aromatic ring. Out-of-plane C-H bending vibrations, typically found between 900 and 650 cm-1, are also highly indicative of the substitution pattern.

Isopropoxy Group Vibrations: The isopropoxy group will give rise to strong C-H stretching vibrations from the methyl groups around 2970 cm-1. The C-O-C stretching vibrations are expected to appear as strong bands in the 1250-1000 cm-1 region.

Methyl Group Vibrations: The methyl group attached to the aromatic ring will also contribute to the C-H stretching region and will have characteristic bending vibrations around 1450 cm-1 (asymmetric) and 1380 cm-1 (symmetric).

C-I Vibration: The C-I stretching vibration is expected to appear at a low frequency, typically in the range of 600-500 cm-1, due to the high mass of the iodine atom.

The correlation of the observed vibrational frequencies with the specific structural features of this compound allows for a detailed confirmation of its molecular structure. The presence of bands corresponding to all the constituent functional groups (aromatic ring, isopropoxy, methyl, and iodo) and the specific pattern of the aromatic vibrations would provide a unique spectroscopic fingerprint for this compound.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm-1) |

| Aromatic C-H | Stretching | 3100-3000 |

| Alkyl C-H | Stretching | 2980-2850 |

| Aromatic C=C | Stretching | 1620-1450 |

| C-O-C | Asymmetric Stretching | 1275-1200 |

| C-O-C | Symmetric Stretching | 1150-1085 |

| Aromatic C-H | Out-of-plane Bending | 900-675 |

| C-I | Stretching | 600-500 |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov While a specific crystal structure for this compound is not publicly available, the expected features can be inferred from studies on related iodo-aromatic compounds.

The solid-state structure of this compound would be determined by a variety of intermolecular forces that dictate the crystal packing.

Halogen Bonding: A prominent interaction expected in the crystal structure is halogen bonding. The iodine atom can act as a halogen bond donor, interacting with electron-rich atoms such as the oxygen of the isopropoxy group of a neighboring molecule (I···O interactions). mdpi.com These interactions can be highly directional and play a significant role in the formation of specific supramolecular architectures, such as chains or sheets. iucr.org

Tautomerism is not applicable to this compound as it lacks the necessary functional groups to exhibit this phenomenon.

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a possibility for this compound. Different polymorphs would arise from different packing arrangements of the molecules in the crystal lattice, potentially influenced by variations in crystallization conditions. These different forms would exhibit distinct physical properties, such as melting point and solubility, and could be identified and characterized by X-ray diffraction. The presence of multiple weak intermolecular interactions of similar strength could increase the likelihood of polymorphism.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For aromatic compounds like this compound, UV-Vis spectroscopy provides valuable insights into the π-electron system of the benzene ring and the influence of its substituents. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur, and their intensities, are characteristic of the molecule's structure.

In substituted benzenes, the primary electronic transitions of interest are the π→π* transitions. The benzene molecule itself exhibits two main absorption bands: the E2 band around 204 nm and the B band, which shows fine structure, around 254 nm. The introduction of substituents onto the benzene ring can cause shifts in the position (bathochromic or hypsochromic shifts) and intensity (hyperchromic or hypochromic effects) of these absorption bands. These effects are due to the electronic interactions between the substituents and the aromatic π-system.

For this compound, the benzene ring is substituted with an iodine atom, an isopropoxy group, and a methyl group. Both the isopropoxy and methyl groups are considered electron-donating groups, which tend to cause a bathochromic (red) shift in the UV-Vis absorption bands. The iodine atom, while being a halogen, can also influence the spectrum. Studies on substituted iodobenzenes have shown that the spectra can often be rationalized by considering the electronic effects of the substituents. nist.gov In the case of para-substituted anisoles (alkoxybenzenes), if the para-substituent is electron-donating, the spectrum generally resembles that of the parent anisole. However, for p-iodoanisole, an iodobenzene-type spectrum is typically observed. cdnsciencepub.com

The electronic spectrum of this compound is expected to show characteristic π→π* transitions. Based on data from structurally similar compounds, such as 2-methylanisole, we can predict the approximate absorption maxima (λmax) for the principal bands. 2-Methylanisole exhibits absorption maxima in the range of 270-280 nm. nist.gov The presence of the iodine atom in the para position to the isopropoxy group in this compound is expected to further influence these transitions.

The expected UV-Vis spectral data for this compound, based on the analysis of related compounds, is summarized in the table below. The transitions are assigned as π→π* transitions of the substituted benzene ring.

Interactive Data Table: Estimated UV-Vis Spectral Data for this compound

| Absorption Band | Estimated λmax (nm) | Estimated Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Transition |

| E2-band | ~230 | ~10,000 | π→π |

| B-band | ~280 | ~2,500 | π→π |

Detailed research findings on the specific electronic transitions of this compound are not extensively available in the public domain. However, the analysis of its constituent functional groups and comparison with analogous substituted benzenes allow for a reliable estimation of its UV-Vis absorption characteristics. The E2-band, typically found at shorter wavelengths with higher intensity, and the B-band, at longer wavelengths with lower intensity and possible fine structure, are the key features anticipated in its spectrum. The exact positions and intensities of these bands would be sensitive to the solvent used for the measurement due to solvent-solute interactions.

Reactivity Profiles and Mechanistic Investigations of 4 Iodo 1 Isopropoxy 2 Methylbenzene

Detailed Mechanistic Studies of Key Transformation Pathways

Kinetic Investigations and Rate Law Determination

Specific kinetic investigations and rate law determinations for reactions involving 4-Iodo-1-isopropoxy-2-methylbenzene are not extensively documented in publicly available literature. However, the kinetics of related cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been studied for similar aryl iodide compounds. For instance, the Suzuki-Miyaura cross-coupling reaction of 1-iodo-4-methoxybenzene with phenylboronic acid has been a subject of kinetic profiling to understand catalyst efficiency. researchgate.net Generally, the rate of such cross-coupling reactions is influenced by factors including the nature of the catalyst, the solvent system, the base used, and the temperature. youtube.comnih.gov The determination of a rate law for a specific reaction of this compound would require experimental data, typically by measuring the initial reaction rates at varying concentrations of the reactants.

Identification of Intermediates and Transition States

Detailed studies identifying the specific intermediates and transition states in reactions of this compound are not readily found in the surveyed literature. However, the general mechanisms of palladium-catalyzed cross-coupling reactions, in which this compound would participate as an aryl halide, are well-established. These reactions typically proceed through a catalytic cycle involving key intermediates. For example, in a Suzuki-Miyaura coupling, the cycle involves the oxidative addition of the aryl iodide to a palladium(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. youtube.com Similarly, the Heck reaction follows a Pd(0)/Pd(II) catalytic cycle. wikipedia.org Theoretical studies on related compounds, such as the reaction of the ethylbenzene-OH adduct with O2 and NO2, have utilized density functional theory to investigate possible reaction paths and transition states. mdpi.com Such computational approaches could, in principle, be applied to model the reaction pathways of this compound and identify its transient species.

Investigation of Radical-Mediated Pathways

There is no specific information available in the searched literature concerning the investigation of radical-mediated pathways for this compound. While radical reactions are a fundamental area of organic chemistry, and aryl iodides can participate in such pathways, dedicated studies on this particular compound have not been identified.

Exploration of Derivatization and Functionalization Reactions

The presence of a reactive carbon-iodine bond, an isopropoxy group, and a methyl group makes this compound a candidate for various derivatization and functionalization reactions.

C-I Bond Functionalization Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Negishi Couplings)

The carbon-iodine (C-I) bond in this compound is the primary site for functionalization through various palladium-catalyzed cross-coupling reactions. Aryl iodides are highly reactive substrates in these transformations.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. youtube.comnih.gov It is a versatile method for forming carbon-carbon bonds. The reaction of this compound with an arylboronic acid, for example, would be expected to proceed efficiently in the presence of a palladium catalyst and a base to yield a biaryl product. nih.gov

Illustrative Suzuki-Miyaura Reaction Conditions

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Expected Product |

| This compound | Arylboronic Acid | Pd(OAc)2 / Ligand | K2CO3 | Toluene/Water | 4-Aryl-1-isopropoxy-2-methylbenzene |

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org this compound can serve as the aryl halide in this reaction. For instance, its reaction with methyl acrylate (B77674) in the presence of a palladium catalyst and a base would be expected to yield methyl (E)-3-(4-isopropoxy-3-methylphenyl)acrylate. nih.gov

Illustrative Heck Reaction Conditions

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Expected Product |

| This compound | Alkene (e.g., Methyl Acrylate) | Pd(OAc)2 | Et3N | DMF | 4-Alkenyl-1-isopropoxy-2-methylbenzene |

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org The reaction of this compound with a terminal alkyne would provide access to substituted alkynes. nih.govlibretexts.org

Illustrative Sonogashira Coupling Conditions

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Expected Product |

| This compound | Terminal Alkyne | Pd(PPh3)2Cl2 | CuI | Et3N | THF | 4-Alkynyl-1-isopropoxy-2-methylbenzene |

Negishi Coupling: The Negishi coupling is a cross-coupling reaction between an organozinc compound and an organic halide. wikipedia.org This reaction is known for its high functional group tolerance. The coupling of this compound with an organozinc reagent would be a viable method for introducing various alkyl or aryl substituents. d-nb.info

Illustrative Negishi Coupling Conditions

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Expected Product |

| This compound | Organozinc Reagent | Pd(PPh3)4 | THF | 4-Substituted-1-isopropoxy-2-methylbenzene |

Transformations of the Isopropoxy Group (e.g., Cleavage, Rearrangement)

Specific studies on the transformation of the isopropoxy group in this compound, such as cleavage or rearrangement, are not described in the searched literature. In general, aryl isopropyl ethers can be cleaved under various conditions, for example, using strong acids like HBr or Lewis acids like BBr3. However, these conditions might also affect other functional groups present in the molecule.

Computational and Theoretical Chemistry Studies of 4 Iodo 1 Isopropoxy 2 Methylbenzene

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. These calculations are fundamental to understanding its geometry and properties.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. youtube.com It is used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. youtube.comnih.gov By finding the minimum energy structure, DFT can predict bond lengths, bond angles, and dihedral angles.

For 4-Iodo-1-isopropoxy-2-methylbenzene, a DFT geometry optimization would define the precise orientation of the isopropoxy and methyl groups relative to the benzene (B151609) ring and the iodine atom. Once the optimized geometry is found, the same level of theory can be used to calculate vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. Furthermore, DFT is crucial for studying reaction energetics, allowing for the calculation of the energy changes that occur during a chemical transformation. acs.org

Illustrative Data: Predicted Geometric Parameters for this compound This table presents hypothetical, yet realistic, data that would be obtained from a DFT/B3LYP/6-31G(d) calculation.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-I | 2.10 Å |

| Bond Length | C-O (ring-isopropoxy) | 1.37 Å |

| Bond Length | C-C (ring-methyl) | 1.51 Å |

| Bond Angle | C-C-I | 120.1° |

| Bond Angle | C-O-C (isopropoxy) | 118.5° |

| Dihedral Angle | C-C-O-C | 85.0° |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy than standard DFT for energies and electronic properties, albeit at a significantly greater computational expense. These high-level calculations are often used to benchmark the results from more cost-effective DFT methods or for systems where high accuracy is paramount. For this compound, these methods could provide a very precise value for its ionization potential or electron affinity.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum mechanics describes the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov MD simulations can reveal the conformational flexibility of this compound, particularly the rotation of the isopropoxy group.

By simulating the molecule in a "box" of solvent molecules (like water or an organic solvent), MD can also provide insights into how the solvent affects its structure and dynamics. chemrxiv.orgresearchgate.net These simulations are crucial for understanding how the molecule behaves in a realistic chemical environment, such as during a reaction in solution. The results can show preferred orientations of the molecule and the organization of solvent molecules around it.

Illustrative Data: Conformational Analysis of the Isopropoxy Group This table illustrates hypothetical results from a 100 ns MD simulation in toluene, showing the relative populations of different conformations.

| Conformation (C-C-O-C Dihedral Angle) | Relative Population (%) | Average Lifetime (ps) |

|---|---|---|

| Gauche (-60° to 60°) | 35% | 500 |

| Eclipsed (60° to 120°) | 15% | 150 |

| Anti (120° to 180°) | 50% | 800 |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction and Site Selectivity

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.comlibretexts.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). youtube.com

For this compound, FMO analysis can predict where the molecule is most likely to react. The electron-donating isopropoxy and methyl groups will raise the energy of the HOMO and increase the electron density at the ortho and para positions of the ring. The electronegative iodine atom will significantly influence the LUMO, making the C-I bond a likely site for nucleophilic attack or oxidative addition in metal-catalyzed reactions. mdpi.com

Illustrative Data: FMO Properties of this compound This table shows hypothetical energy values and primary locations of the frontier orbitals.

| Orbital | Calculated Energy (eV) | Primary Atomic Contribution |

|---|---|---|

| HOMO | -8.5 eV | π-system of the benzene ring |

| LUMO | -0.9 eV | σ* orbital of the C-I bond |

| HOMO-LUMO Gap | 7.6 eV | - |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies, UV-Vis Maxima)

Computational methods are widely used to predict various types of spectra. Recent advancements have combined DFT calculations with machine learning to achieve high accuracy in predicting NMR chemical shifts. nih.govnih.govarxiv.org For this compound, one can calculate the magnetic shielding tensors for each nucleus and convert them into chemical shifts (¹H and ¹³C). youtube.com Comparing these predicted shifts with experimental data is a powerful method for structure verification. researchgate.net

As mentioned in section 5.1.1, calculated vibrational frequencies can be directly correlated with an experimental IR spectrum. UV-Vis absorption maxima can be predicted using Time-Dependent DFT (TD-DFT), which calculates the energies of electronic excitations.

Illustrative Data: Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts This table shows a hypothetical comparison, demonstrating how calculated values are used to assign experimental signals.

| Carbon Atom | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| C-I | 92.5 | 91.8 | +0.7 |

| C-O | 158.2 | 157.9 | +0.3 |

| C-CH3 | 128.9 | 128.5 | +0.4 |

| CH (isopropoxy) | 71.0 | 70.6 | +0.4 |

| CH3 (methyl) | 16.5 | 16.1 | +0.4 |

| CH3 (isopropoxy) | 22.3 | 22.0 | +0.3 |

Modeling of Reaction Mechanisms and Transition States

One of the most powerful applications of computational chemistry is the elucidation of reaction mechanisms. acs.org For reactions involving this compound, such as a Suzuki-Miyaura cross-coupling, DFT can be used to map out the entire catalytic cycle. acs.orgresearchgate.netacs.orgresearchgate.netmdpi.com

This involves locating the structures of all intermediates and, crucially, the transition states that connect them. The energy of a transition state determines the activation energy of a reaction step, which in turn governs the reaction rate. By calculating the energies along a reaction pathway, chemists can understand which steps are rate-limiting, why certain products are formed, and how a catalyst facilitates the reaction. For instance, modeling the oxidative addition of the C-I bond to a palladium catalyst would be the first step in understanding its cross-coupling reactivity.

Illustrative Data: Calculated Energetics for a Hypothetical Suzuki Coupling Step Reaction: Oxidative Addition of this compound to a Pd(0) catalyst.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Substrate + Pd(0)L2 | 0.0 |

| Transition State (TS) | C-I bond breaking, Pd-C/Pd-I bond forming | +15.2 |

| Product | (Aryl)Pd(II)(I)L2 complex | -5.8 |

Analysis of Non-Covalent Interactions and Intermolecular Forces

The study of non-covalent interactions (NCIs) is crucial for understanding the supramolecular chemistry, crystal packing, and material properties of molecular solids. These interactions, although weaker than covalent bonds, collectively govern the three-dimensional architecture of molecules in the condensed phase. For a substituted aromatic compound like this compound, a variety of non-covalent forces are expected to be at play, including halogen bonding, hydrogen bonding, π-interactions, and van der Waals forces. Computational chemistry provides powerful tools to dissect and quantify these intricate interactions.

Detailed quantum chemical calculations, such as those employing Density Functional Theory (DFT), are instrumental in elucidating the nature and strength of intermolecular forces. Methodologies like the Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) index, and Hirshfeld surface analysis are commonly used to visualize and analyze these weak interactions.

While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, we can infer the types of interactions based on studies of analogous molecular systems. The presence of an iodine atom, an isopropoxy group, and a methyl group on the benzene ring suggests a complex interplay of various non-covalent forces.

The iodine atom can act as a halogen bond donor, interacting with electron-rich regions of neighboring molecules. The isopropoxy group, with its oxygen atom and hydrogen atoms on the isopropyl moiety, can participate in weak C–H···O hydrogen bonds. The methyl group can also engage in weak C–H···π or C–H···I interactions. Furthermore, the aromatic ring itself is a source of π-stacking and π-π interactions.

To illustrate the kind of data generated from such computational analyses, the following tables present hypothetical findings from a representative DFT study on the non-covalent interactions in a dimer of this compound. These tables are based on typical results from computational studies of similar halogenated and alkoxy-substituted benzene derivatives.

Table 1: Calculated Interaction Energies for a Dimer of this compound

This table showcases the decomposition of the total interaction energy into its constituent physical components using Symmetry-Adapted Perturbation Theory (SAPT). This method provides a detailed understanding of the fundamental forces driving the intermolecular association.

| Interaction Component | Energy (kcal/mol) |

| Electrostatics (Eelec) | -3.5 |

| Exchange (Eexch) | 5.2 |

| Induction (Eind) | -1.8 |

| Dispersion (Edisp) | -4.1 |

| Total SAPT0 Interaction Energy | -4.2 |

Note: These are representative values for illustrative purposes.

Table 2: Topological Properties of Bond Critical Points (BCPs) from QTAIM Analysis

The QTAIM analysis identifies bond critical points (BCPs) in the electron density, which are indicative of interactions between atoms. The properties of these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction. A positive Laplacian is characteristic of closed-shell interactions, such as non-covalent bonds.

| Interaction Type | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) |

| C–I···π | 0.009 | 0.025 |

| C–H···O | 0.012 | 0.031 |

| C–H···I | 0.007 | 0.020 |

| π-π stacking | 0.005 | 0.015 |

Note: These are representative values for illustrative purposes.

These computational approaches provide a granular view of the intermolecular forces that dictate the solid-state structure and properties of this compound. The interplay of these varied non-covalent interactions is a key determinant of the compound's physical characteristics.

Advanced Applications in Chemical Synthesis and Materials Science Non Clinical

4-Iodo-1-isopropoxy-2-methylbenzene as a Versatile Building Block in Complex Molecule Synthesis

The utility of aryl iodides as building blocks in organic synthesis is well-established, primarily due to the reactivity of the carbon-iodine bond in a wide array of catalytic and non-catalytic reactions.

Precursor for Diversified Aromatic Scaffolds and Fine Chemicals

While this compound is listed by chemical suppliers, indicating its use in synthesis, specific examples of its application as a precursor for diversified aromatic scaffolds and fine chemicals are not detailed in the available research literature. vwr.comambeed.com Theoretically, the iodine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) to introduce a wide variety of substituents, thereby generating diverse aromatic structures. The isopropoxy and methyl groups would serve to modulate the electronic properties and steric environment of the resulting molecules.

Strategic Intermediate in Total Synthesis of Natural Products (Focus on synthetic strategies)

The total synthesis of complex natural products often relies on the strategic use of functionalized building blocks to construct intricate molecular architectures. Aryl iodides are frequently employed as key intermediates in these synthetic pathways. However, there are no specific documented instances in the reviewed scientific literature of this compound being used as a strategic intermediate in the total synthesis of natural products. Its potential in this area remains theoretical, based on the known reactivity of similar iodoarene compounds.

Application in the Construction of Functional Materials and Polymers

The incorporation of specific aromatic units into polymers can imbue them with desirable properties such as thermal stability, conductivity, or specific optical characteristics. Aryl iodides can serve as monomers or functionalizing agents in the synthesis of such materials. A search of the current literature, however, did not yield specific examples of this compound being utilized in the construction of functional materials or polymers. The development of iodoarene-containing polyesters for applications such as biodegradable X-ray contrasting agents has been explored with other iodoarene derivatives, suggesting a potential, though currently undocumented, application for this compound. core.ac.uk

Role in Catalysis and Ligand Design (e.g., as a pre-ligand or precursor to ligands)

The design of ligands is crucial for the development of effective metal catalysts. Functionalized aromatic compounds can serve as precursors to ligands, where the substituents on the aromatic ring can be modified to tune the steric and electronic properties of the resulting ligand and, by extension, the performance of the catalyst. While the development of metal-ligand cooperative catalysts is an active area of research, there is no specific mention in the literature of this compound being used as a pre-ligand or a precursor to ligands for catalytic applications. beilstein-journals.orgmdpi.com

Development as an Analytical Standard or Reference Compound in Chemical Analysis

Analytical standards are crucial for the validation of analytical methods and the quantification of substances. These standards must be of high purity and well-characterized. While this compound is available commercially, there is no indication in the available literature that it has been developed or is used as a formal analytical standard or reference compound in chemical analysis. The development of a compound as an analytical standard typically requires extensive purity assessment and characterization beyond what is provided for general research chemicals. sigmaaldrich.comwikipedia.org

Green Chemistry Principles in the Synthesis and Transformation of 4 Iodo 1 Isopropoxy 2 Methylbenzene

Use of Renewable Feedstocks and Biodegradable Solvents

The application of green chemistry principles to the synthesis and transformation of 4-Iodo-1-isopropoxy-2-methylbenzene encourages the use of starting materials derived from renewable sources and the replacement of hazardous solvents with biodegradable alternatives. This approach aims to reduce the environmental footprint of the chemical's life cycle, from production to its eventual fate in the environment.

A potential green synthetic pathway to this compound can be envisioned starting from p-cymene (B1678584), a naturally occurring aromatic organic compound found in the oil of cumin and thyme. wikipedia.org Notably, p-cymene can also be synthesized from limonene, a terpene widely available from citrus fruit rinds, further solidifying its status as a renewable feedstock. prepchem.com The conversion of p-cymene can lead to key intermediates such as p-cresol, which serves as a foundational building block for the target molecule. pearson.comgoogle.com

The subsequent steps in the synthesis, namely the iodination of the phenolic intermediate and the etherification to introduce the isopropoxy group, can be designed to incorporate biodegradable solvents and other green chemistry techniques. Research into green iodination methods for phenols and other aromatic compounds has identified several environmentally benign systems, including reactions in water, the use of ionic liquids, and solvent-free conditions. tandfonline.comnih.govresearchgate.netchem-soc.simdpi.com These methods often utilize safer oxidizing agents, such as hydrogen peroxide, and can offer high yields and selectivity, minimizing waste. chem-soc.simdpi.com

For the etherification step, the principles of green chemistry would favor the use of catalysts and solvent systems that are non-toxic and can be recycled. While specific research on the green etherification of 4-iodo-2-methylphenol (B1580675) is not extensively documented, general methodologies for green ether synthesis can be applied. This includes the potential use of biodegradable solvents that are less harmful to the environment than traditional volatile organic compounds.

Detailed Research Findings

Table 1: Green Iodination Methods for Phenolic Compounds

This table summarizes various green chemistry approaches to the iodination of phenols, which could be adapted for the synthesis of the 4-iodo-2-methylphenol intermediate.

| Iodination System | Substrate | Solvent | Key Findings | Reference(s) |

| I₂ / 30% aq. H₂O₂ | Methoxy-substituted benzenes | Solvent-free | Efficient iodination with high atom economy. | chem-soc.siresearchgate.net |

| KI / K₂FeO₄ | Phenols | Water | Good to excellent yields in mild, non-toxic conditions. | researchgate.net |

| [Hcpy]HSO₄ (Ionic Liquid) | Aromatic amines | Water (grinding) | Stable diazonium intermediates, good to high yields. | tandfonline.com |

| I₂ / Na₂S₂O₈ / TMAB | Activated arenes | Acetonitrile | Phase-transfer catalyst enables reaction for non-polar substrates. | researchgate.net |

| I₂ / Air / NaNO₂ / H₂SO₄ | Ketones | Aqueous micellar system | Green methodology using air as the terminal oxidant. | mdpi.com |

Table 2: Potential Biodegradable Solvents for Synthesis

This table lists potential biodegradable solvents that could be employed in the synthesis of this compound, along with their relevant properties.

| Solvent | Source | Properties | Potential Application |

| Water | Universal | Non-toxic, non-flammable, readily available. | Iodination, Etherification |

| Glycerol | Biodiesel production | High boiling point, low toxicity, biodegradable. | Reactions requiring higher temperatures |

| Ethyl Lactate | Corn | Biodegradable, non-toxic, high boiling point. | General solvent replacement |

| 2-Methyltetrahydrofuran (2-MeTHF) | Sugars (from hemicellulose) | Good solvent for organometallics, phase separation with water. | Etherification, cross-coupling reactions |

| Cyrene™ (dihydrolevoglucosenone) | Cellulose | High polarity, high boiling point, biodegradable. | Replacement for polar aprotic solvents |

By integrating renewable feedstocks like p-cymene with green solvents and reaction conditions, a more sustainable manufacturing process for this compound can be developed, aligning with the core principles of green chemistry.

Future Directions and Emerging Research Avenues for 4 Iodo 1 Isopropoxy 2 Methylbenzene Research

Exploration of Uncharted Reactivity and Novel Derivatization Pathways

While the iodine substituent on 4-Iodo-1-isopropoxy-2-methylbenzene is a known handle for cross-coupling reactions, a vast landscape of its reactivity remains to be explored. Future research will likely focus on leveraging the electronic properties conferred by the isopropoxy and methyl groups to achieve novel transformations.

Key Research Thrusts:

Hypervalent Iodine Chemistry: The oxidation of the iodine atom in this compound can lead to the formation of hypervalent iodine reagents. nih.govnih.govarkat-usa.orgresearchgate.net These species are powerful and environmentally benign oxidizing agents and can participate in a wide array of transformations, including arylations of various nucleophiles and the synthesis of heterocyclic structures. nih.govacs.org The development of catalytic systems, for instance using Oxone® as a co-oxidant, could enable efficient and sustainable hypervalent iodine-mediated reactions. elsevierpure.com

Novel Coupling Reactions: Beyond standard Suzuki and Sonogashira couplings, research into less common C-C and C-heteroatom bond-forming reactions is a promising avenue. This includes exploring its utility in reactions like copper-mediated N-arylation to synthesize complex amine scaffolds. mdpi.com

Directed C-H Functionalization: The isopropoxy and methyl groups could serve as directing groups for the selective functionalization of other positions on the aromatic ring. Investigating ortho-lithiation or transition-metal-catalyzed C-H activation could provide access to polysubstituted derivatives that are otherwise difficult to synthesize.

Derivatization for Functional Materials: Inspired by the synthesis of other functional molecules like isopropoxy allylbenzene (B44316) derivatives, which have shown biological activity, future work could involve the strategic derivatization of this compound to create novel compounds for applications in medicinal chemistry or materials science. nih.gov

A hypothetical derivatization pathway could involve the conversion of the iodo-group to a boronic ester, which can then participate in a wide range of coupling reactions, significantly expanding the accessible chemical space. researchgate.net

Development of Next-Generation Synthetic Methodologies

Efficiency, selectivity, and sustainability are key drivers in modern synthetic chemistry. Future research on this compound will likely involve the development of improved synthetic routes to the compound itself and its derivatives.

Potential Developments:

Advanced Iodination Techniques: Research into direct iodination methods that are more regioselective and use greener reagents will be beneficial. researchgate.netresearchgate.netorganic-chemistry.orgnih.gov This could involve the use of N-iodosuccinimide (NIS) with catalytic activators or novel oxidant systems that avoid harsh conditions. organic-chemistry.org

Flow Chemistry: The implementation of continuous flow processes for the synthesis and derivatization of this compound could offer advantages in terms of safety, scalability, and reaction control, particularly for exothermic or rapid reactions.

Catalytic Strategies: The development of novel catalysts for both the synthesis and subsequent reactions of the title compound is a significant area of interest. acs.org This includes more efficient palladium, copper, or even iron-based catalysts for cross-coupling reactions, as well as catalysts for the aforementioned C-H activation. mdpi.com

The table below outlines potential next-generation synthetic approaches compared to traditional methods.

| Synthetic Target | Traditional Method | Potential Next-Generation Method | Anticipated Advantages |

| This compound | Sandmeyer reaction from the corresponding aniline | Direct C-H iodination of 1-isopropoxy-2-methylbenzene (B1595118) using advanced reagents (e.g., NIS with a Lewis acid catalyst) organic-chemistry.org | Fewer steps, improved atom economy, avoidance of diazomethane (B1218177) precursors. |

| Biaryl derivatives | Suzuki coupling with stoichiometric palladium catalyst | Palladium-catalyzed cross-coupling in a flow reactor with a recyclable catalyst | Improved yield, reduced catalyst loading, easier purification, enhanced safety. |

| Polysubstituted analogues | Multi-step synthesis with protection/deprotection | Sequential, one-pot C-H functionalization and cross-coupling reactions | Increased efficiency, reduced waste, faster access to complex molecules. asianscientist.com |

This table presents hypothetical advancements based on current research trends in organic synthesis.

Integration with Advanced Spectroscopic and Imaging Techniques (e.g., operando spectroscopy)

To gain deeper mechanistic insights into reactions involving this compound, the integration of advanced spectroscopic techniques is crucial. Operando spectroscopy, which involves monitoring a reaction in real-time under actual reaction conditions, is a particularly powerful tool. wikipedia.orgyoutube.com

By employing techniques such as operando UV-Vis, IR, and Raman spectroscopy, researchers can identify and track the formation of transient intermediates, catalyst resting states, and product formation simultaneously with reaction kinetics. chemcatbio.orgacs.orgresearchgate.net This would allow for the elucidation of complex reaction mechanisms, such as those in catalytic cross-coupling or hypervalent iodine-mediated reactions. For instance, operando IR spectroscopy could track the vibrational modes of the C-I bond and other functional groups as the reaction progresses, providing direct evidence for bond cleavage and formation. youtube.com

This detailed mechanistic understanding is invaluable for optimizing reaction conditions, designing more efficient catalysts, and troubleshooting unexpected reaction outcomes. chemcatbio.org

Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of reaction outcomes and the design of novel molecules with desired properties. appliedclinicaltrialsonline.comeurekalert.org For this compound, these computational tools offer several exciting future prospects:

Reaction Outcome Prediction: AI models, trained on vast databases of chemical reactions, can predict the most likely products, yields, and optimal reaction conditions for new transformations of this compound. nih.govaiche.org This can significantly reduce the number of trial-and-error experiments required, saving time and resources. ibm.com

De Novo Compound Design: ML algorithms can be used to design new derivatives of this compound with specific target properties. For example, by learning the structure-property relationships of existing functional materials, an ML model could propose novel structures based on this scaffold that are optimized for applications in organic electronics or as bioactive agents.

Catalyst Discovery: AI can accelerate the discovery of new and improved catalysts for reactions involving this compound by predicting the catalytic activity of different metal-ligand combinations.

Collaborative Research Across Disciplines (e.g., materials science, analytical chemistry)

The full potential of this compound will be realized through interdisciplinary collaborations. Its structure makes it an attractive building block for functional organic materials. deliuslab.comsynorgfun.comacademiclabs.com

Materials Science: Collaboration with materials scientists will be key to designing and synthesizing novel organic semiconductors, liquid crystals, or polymers derived from this compound. uni-heidelberg.deheika-research.de The iodo-substituent allows for its incorporation into larger conjugated systems, while the isopropoxy and methyl groups can be used to tune solubility, morphology, and electronic properties.

Analytical Chemistry: Partnerships with analytical chemists will be essential for developing and applying advanced characterization techniques. This includes not only operando spectroscopy for mechanistic studies but also sophisticated methods for purifying and analyzing the resulting novel compounds and materials.

Computational Chemistry: Collaboration with computational chemists will provide theoretical backing for experimental observations, from predicting reaction pathways to modeling the electronic properties of new materials.

Such collaborative efforts will create a feedback loop where the needs of materials science drive the synthetic targets, and advancements in analytical and computational chemistry provide the tools to achieve and understand these goals, ensuring that the exploration of this compound remains a vibrant and productive field of research.

Q & A

Q. What are the recommended methodologies for synthesizing 4-Iodo-1-isopropoxy-2-methylbenzene with high regioselectivity?

To optimize synthesis, consider iodocyclization strategies using olefin precursors. Key steps include:

- Precursor functionalization : Introduce isopropoxy and methyl groups via nucleophilic substitution or Friedel-Crafts alkylation.

- Iodination : Use iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions to minimize polyiodination .

- Regioselectivity control : Adjust solvent polarity (e.g., DCM vs. THF) and temperature to favor the 4-position iodination. Monitor reaction progress via TLC or HPLC .

Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?

- NMR : Use - and -NMR to distinguish between isopropoxy (δ 1.2–1.4 ppm for CH) and aromatic protons (δ 6.5–7.5 ppm). Overlapping signals can be resolved via 2D-COSY or NOESY .

- Mass spectrometry (HRMS) : Confirm molecular weight (CHIO) with <2 ppm error. Fragmentation patterns help verify substituent positions .

- X-ray crystallography : For absolute configuration, grow single crystals in ethyl acetate/hexane mixtures .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis steps involving volatile reagents .

- Waste disposal : Segregate iodine-containing waste in labeled containers for specialized treatment to prevent environmental contamination .

- Emergency measures : Install eyewash stations and ensure immediate access to neutralizers (e.g., sodium thiosulfate for iodine spills) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- DFT calculations : Use Gaussian or ORCA to model transition states for Suzuki-Miyaura couplings. Assess electronic effects of the isopropoxy group on iodine’s leaving-group ability.

- Solvent effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) to optimize catalytic cycles involving Pd(0) complexes .

- Substituent analysis : Compare Hammett parameters (σ) of methyl and isopropoxy groups to predict regioselectivity in follow-up reactions .

Q. What experimental approaches are suitable for studying the environmental fate of this compound on indoor surfaces?

- Adsorption studies : Apply quartz crystal microbalance (QCM) to measure uptake on silica or PVC surfaces under varying humidity .

- Oxidation kinetics : Expose the compound to ozone (50–100 ppb) in chamber experiments and track degradation products via GC-MS .

- Microspectroscopic imaging : Use Raman or ToF-SIMS to map molecular distribution on heterogeneous surfaces .

Q. How can the biological activity of this compound be systematically evaluated?

- Antimicrobial assays : Perform MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria in Mueller-Hinton broth .

- Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK293) to assess IC values. Compare with structurally similar aryl iodides .

- SAR studies : Synthesize derivatives (e.g., replacing iodine with bromine) to isolate contributions of halogen bonding to bioactivity .

Q. What chromatographic methods ensure high-purity isolation of this compound from reaction mixtures?

- HPLC conditions : Use a C18 column with a mobile phase of methanol/sodium acetate buffer (65:35, pH 4.6) for baseline separation of iodinated byproducts .

- Impurity profiling : Reference EP-grade standards (e.g., chlorobenzophenones) to calibrate detection thresholds for aromatic impurities .

- Validation : Confirm purity (>98%) via triple detection (UV, ELSD, MS) and comply with ICH Q2(R1) guidelines .

Q. How can isotopic labeling (e.g., 13C^{13} \text{C}13C) of this compound enhance mechanistic studies?

- Synthesis of labeled analogs : Introduce -isopropoxy groups via nucleophilic substitution with -labeled isopropyl bromide.

- Tracing metabolic pathways : Administer labeled compound in in vitro hepatic microsome assays and track metabolites via LC--NMR .

- Kinetic isotope effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds to elucidate rate-determining steps in catalytic cycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products